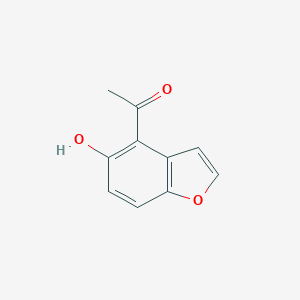
2-(4-Fluorophényl)acétaldéhyde
Vue d'ensemble
Description
2-(4-Fluorophenyl)acetaldehyde (4-FPA) is a fluorinated aldehyde with a wide range of applications in the field of organic chemistry. It is a key intermediate in the synthesis of fluorinated compounds and is used as a starting material in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. 4-FPA has a unique combination of properties that make it particularly attractive as a synthetic intermediate and a potential therapeutic agent.
Applications De Recherche Scientifique
Synthèse de composés aromatiques fluorés
2-(4-Fluorophényl)acétaldéhyde: est un précurseur précieux dans la synthèse de composés aromatiques fluorés . Ces composés sont essentiels dans le développement de produits pharmaceutiques et agrochimiques en raison de leur stabilité et de leur bioactivité améliorées. L'introduction d'un atome de fluor peut modifier de manière significative la stabilité chimique et métabolique de ces composés, les rendant plus résistants à la dégradation.
Recherche en science des matériaux
En science des matériaux, cet aldéhyde est utilisé pour modifier les propriétés des polymères et créer des polymères fluorés . Ces matériaux présentent une résistance accrue aux solvants, aux acides et aux bases, et sont utilisés dans une variété d'applications, notamment les revêtements, les matériaux d'isolation et l'industrie des semi-conducteurs.
Chimie analytique
This compound: sert de standard dans l'analyse chromatographique pour la détection de composés organiques volatils (COV) . Sa signature chimique distincte permet une identification et une quantification précises dans des mélanges complexes, ce qui est essentiel pour la surveillance environnementale et les évaluations de la sécurité alimentaire.
Modélisation et simulation moléculaire
Le composé est également utilisé en chimie computationnelle pour la modélisation et les simulations moléculaires . Des programmes tels qu'Amber, GROMACS et Avogadro utilisent ce composé pour étudier ses interactions au niveau moléculaire, ce qui peut fournir des informations sur le comportement de molécules similaires dans les systèmes biologiques.
Méthodologie de synthèse organique
Les chercheurs utilisent This compound pour développer de nouvelles méthodologies de synthèse . Sa réactivité est explorée dans diverses réactions organiques, telles que les condensations aldoliques et les réactions de Wittig, pour synthétiser des molécules complexes avec une grande précision et une grande efficacité.
Recherche sur les neurotransmetteurs
Ce composé est structurellement similaire aux neurotransmetteurs et peut être utilisé en neurosciences pour étudier la synthèse et la fonction de ces produits chimiques cérébraux essentiels. En comprenant comment des structures similaires interagissent avec les récepteurs neuronaux, les scientifiques peuvent développer de nouveaux traitements pour les troubles neurologiques.
Safety and Hazards
The safety information for “2-(4-Fluorophenyl)acetaldehyde” indicates that it is a hazardous chemical. The hazard statements include H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, wearing respiratory protection, and washing face, hands, and any exposed skin thoroughly after handling .
Propriétés
IUPAC Name |
2-(4-fluorophenyl)acetaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FO/c9-8-3-1-7(2-4-8)5-6-10/h1-4,6H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCXZRESSSSYYCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80456061 | |
| Record name | 2-(4-fluorophenyl)acetaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80456061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1736-67-0 | |
| Record name | 4-Fluorobenzeneacetaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1736-67-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4-fluorophenyl)acetaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80456061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

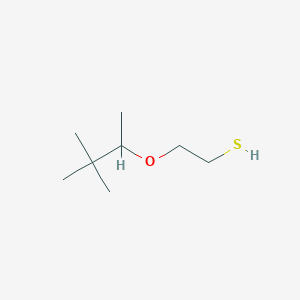
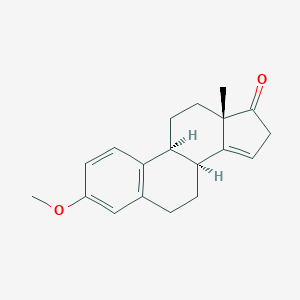
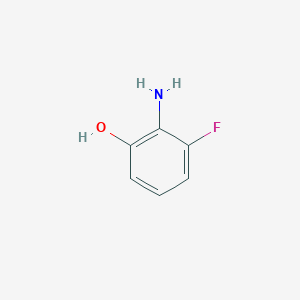


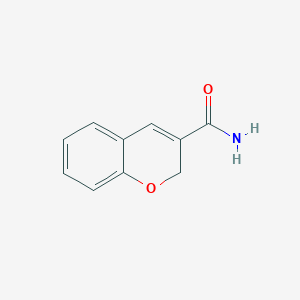


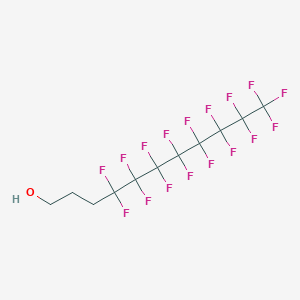
![1-[4-(Trifluoromethyl)phenyl]ethanol](/img/structure/B155971.png)

